molecular formula C16H16FN5O3S B2849043 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 942000-21-7

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

カタログ番号 B2849043
CAS番号: 942000-21-7
分子量: 377.39
InChIキー: XEFZZTYXRYHBMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which suggests it might have some biological activity. Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides, tetrazoles, and aromatic rings. These features could influence its physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The tetrazole ring might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and tetrazole groups could contribute to its solubility in water, while the aromatic rings could influence its stability .

科学的研究の応用

Photodynamic Therapy and Photosensitizers

A study highlights the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy (PDT). The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II photodynamic mechanisms. Such features suggest its remarkable potential as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anticancer Activity

Research into 4-cycloalkyl/aryl-oxazol-5-yl benzenesulfonamides, including fluorinated derivatives, has shown their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. One derivative, identified as JTE-522, underwent phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, indicating the therapeutic potential of sulfonamide derivatives in inflammation and possibly cancer (Hashimoto et al., 2002).

Antifungal and Anti-HIV Activities

New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal and anti-HIV activities. These compounds highlight the versatility of sulfonamide derivatives in developing novel treatments for infectious diseases (Zareef et al., 2007).

Supramolecular Architecture

The crystal structures of certain methoxybenzenesulfonamide derivatives have been analyzed to understand their supramolecular architectures, which are controlled by various intermolecular interactions. This research contributes to the field of crystal engineering and the design of new materials with specific properties (Rodrigues et al., 2015).

Molecular Docking and COX-2 Inhibition

Studies involving the synthesis and molecular docking of tetrazole derivatives, including those with benzenesulfonamide groups, have provided insights into their interactions with the active site of the cyclooxygenase-2 enzyme. Such research aids in the design of COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2016).

将来の方向性

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include testing its antimicrobial activity, given the known properties of sulfonamides .

特性

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFZZTYXRYHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。